3,3-Dimethylacryloyl Chloride: Chemical Properties & Synthetic Applications
3,3-Dimethylacryloyl Chloride: Chemical Properties & Synthetic Applications
Abstract
3,3-Dimethylacryloyl chloride (Senecioyl chloride) is a pivotal electrophilic reagent in organic synthesis, serving as a structural linchpin in the development of prenylated natural products, heterocyclic therapeutics, and polymerization monomers. This technical guide provides a comprehensive analysis of its physicochemical properties, reactivity profile, and specific applications in drug discovery, particularly in the synthesis of quinolinone-based Rho-kinase inhibitors and coumarin analogs.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
3,3-Dimethylacryloyl chloride is an acyl halide derived from 3,3-dimethylacrylic acid (senecioic acid). Its structure features an acyl chloride functionality conjugated with a dimethyl-substituted alkene, creating a dual-mode electrophile capable of both 1,2-nucleophilic addition (at the carbonyl) and 1,4-conjugate addition (Michael addition).
Table 1: Physicochemical Properties
| Property | Value | Note |
| IUPAC Name | 3-Methylbut-2-enoyl chloride | Also known as Senecioyl chloride |
| CAS Number | 3350-78-5 | |
| Molecular Formula | C₅H₇ClO | |
| Molecular Weight | 118.56 g/mol | |
| Boiling Point | 145–147 °C | At 760 mmHg |
| Density | 1.065 g/mL | At 25 °C |
| Refractive Index | n20/D 1.476 | |
| Appearance | Clear colorless to yellow liquid | Darkens upon storage |
| Solubility | Reacts with water/alcohols | Soluble in CH₂Cl₂, THF, Toluene |
| Stability | Moisture Sensitive | Hydrolyzes to HCl and parent acid |
Reactivity Profile & Mechanistic Insights
The reactivity of 3,3-dimethylacryloyl chloride is defined by two electrophilic sites. Understanding the causality between reaction conditions and site selectivity is critical for experimental design.
Dual Electrophilicity
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Hard Electrophile (Carbonyl Carbon): Reacts with hard nucleophiles (amines, alcohols) to form amides and esters. This is the dominant pathway under kinetic control.
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Soft Electrophile (β-Carbon): The conjugated double bond allows for Michael addition reactions. However, the steric hindrance provided by the gem-dimethyl group at the β-position significantly reduces susceptibility to nucleophilic attack compared to crotonyl chloride, making 1,2-addition highly favored unless specific catalysts (e.g., Lewis acids) are employed.
Cyclization Potential
A unique property of this reagent is its ability to undergo intramolecular Friedel-Crafts alkylation or acylation after initial attachment to an aromatic ring. This "annulation sequence" is exploited to generate fused heterocyclic rings such as quinolinones and chromanones.
Experimental Protocols
Protocol A: Synthesis of 3,3-Dimethylacryloyl Chloride
Rationale: Commercial supplies often degrade due to hydrolysis. Fresh preparation ensures high yield in sensitive downstream coupling.
Reagents:
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3,3-Dimethylacrylic acid (1.0 equiv)
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Thionyl chloride (SOCl₂) (1.5 equiv)
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Catalytic DMF (1-2 drops)
Methodology:
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Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Ar line).
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Addition: Charge the flask with 3,3-dimethylacrylic acid. Add thionyl chloride dropwise at room temperature. Add catalytic DMF to form the reactive Vilsmeier-Haack intermediate, accelerating the reaction.
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Reaction: Heat the mixture to reflux (approx. 80 °C) for 3 hours. Monitor gas evolution (SO₂/HCl) to cease.
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Purification: Replace the condenser with a short-path distillation head.
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Distillation: Distill the excess thionyl chloride first (BP 74.6 °C). Then, collect the product fraction at 145–147 °C (atmospheric pressure) or approx. 50–55 °C at 15 mmHg.
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Storage: Store under inert atmosphere at 2–8 °C.
Protocol B: Synthesis of 4,4-Dimethyl-3,4-dihydro-1H-quinolin-2-one
Rationale: This protocol demonstrates the reagent's utility in constructing pharmacophores found in Rho-kinase inhibitors.
Reagents:
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Aniline (1.0 equiv)
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3,3-Dimethylacryloyl chloride (1.1 equiv)
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Aluminum Chloride (AlCl₃) (3.0 equiv)
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Solvent: 1,2-Dichloroethane or Chlorobenzene
Methodology:
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Amidation (Step 1): Dissolve aniline in dry solvent at 0 °C. Add 3,3-dimethylacryloyl chloride dropwise. Stir for 1 hour to form the intermediate anilide (N-phenyl-3,3-dimethylacrylamide).
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Friedel-Crafts Cyclization (Step 2): Add AlCl₃ portions to the reaction mixture.
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Heating: Heat to 80–100 °C for 2–4 hours. The Lewis acid activates the alkene (or the carbonyl, facilitating hydroxy-alkylation mechanisms), overcoming the steric bulk of the gem-dimethyl group to close the ring.
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Quench: Pour onto ice/HCl mixture carefully.
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Isolation: Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and recrystallize from ethanol.
Applications in Drug Development
Rho-Kinase (ROCK) Inhibitors
The 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one scaffold, synthesized using 3,3-dimethylacryloyl chloride, is a core pharmacophore for Rho-kinase inhibitors. These agents are critical in treating cardiovascular diseases (hypertension, vasospasm) by regulating smooth muscle contraction.
Coumarin and Chromanone Analogs
In the search for anti-HIV agents (e.g., Calanolide analogs), 3,3-dimethylacryloyl chloride is used to acylate phenols (like phloroglucinol derivatives). Subsequent acid-catalyzed rearrangement (Fries rearrangement followed by Michael-type cyclization) yields the 2,2-dimethylchroman-4-one skeleton, a key structural motif in bioactive prenylated phenolics.
Visualizations
Diagram 1: Reactivity & Synthesis Workflow
This diagram illustrates the generation of the chloride and its divergent reaction pathways based on nucleophile hardness.
Caption: Synthesis of 3,3-Dimethylacryloyl chloride and its primary divergent synthetic pathways.
Diagram 2: Mechanism of Quinolinone Formation
A detailed look at the annulation mechanism used in drug synthesis.
Caption: Step-wise mechanism for the synthesis of the Rho-kinase inhibitor scaffold.
Safety & Handling (Lachrymator)
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Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.
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Handling: Must be handled in a functioning fume hood. The vapor is extremely irritating to eyes and mucous membranes.
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PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat.
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Neutralization: Spills should be neutralized with weak base (sodium bicarbonate) and absorbed with inert material.
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Storage: Store in a tightly closed container at 2–8 °C. Moisture causes hydrolysis, releasing HCl gas and building pressure.
References
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Sigma-Aldrich. 3,3-Dimethylacryloyl chloride Product Specification & Safety Data Sheet. Link
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Letellier, M., et al. (2008). "Synthesis of potential Rho-kinase inhibitors based on the chemistry of an original heterocycle: 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one." European Journal of Medicinal Chemistry, 43(8), 1730-1736. Link
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Rousseau, G. & Blanco, L. (1985).[1] "Reaction of silylketene acetals with 3,3-dimethylacryloyl chloride." Tetrahedron Letters, 26(35), 4195-4196.[1] Link
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National Institute of Standards and Technology (NIST). 3,3-Dimethylacryloyl chloride Gas Phase Data. Link
